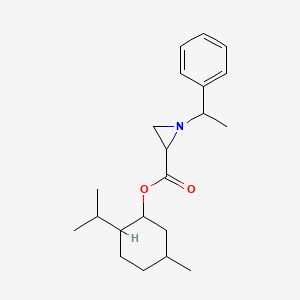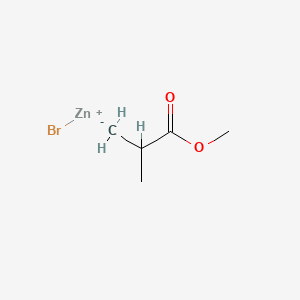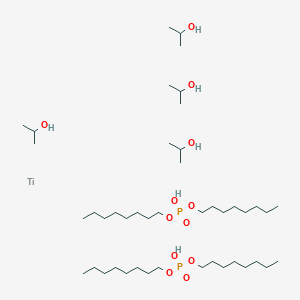
Tetraisopropyl di(dioctylphosphate)titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraisopropyl di(dioctylphosphate)titanate is an organic titanate compound with the chemical formula C44H98O11P2Ti. It is a colorless to pale yellow liquid with low vapor pressure at room temperature. This compound is known for its thermal stability, resistance to weathering, and excellent chemical resistance .
Preparation Methods
Tetraisopropyl di(dioctylphosphate)titanate is typically synthesized by reacting tetraisopropyl titanate with dioctyl phosphate in an appropriate solvent. The reaction is usually carried out under nitrogen atmosphere to prevent oxidation, and catalysts such as dimethylamine or pyridine are often added to facilitate the reaction . The reaction conditions generally involve moderate temperatures and controlled addition of reactants to ensure complete conversion.
Chemical Reactions Analysis
Tetraisopropyl di(dioctylphosphate)titanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form titanium hydroxide and corresponding phosphoric acid esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetraisopropyl di(dioctylphosphate)titanate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in esterification and cyclization reactions.
Biology: This compound is utilized in surface modification of biomaterials to enhance their biocompatibility and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: this compound is employed in the production of high-performance coatings, adhesives, and optical films.
Mechanism of Action
The mechanism by which tetraisopropyl di(dioctylphosphate)titanate exerts its effects involves its ability to form stable complexes with various substrates. The titanium center in the compound can coordinate with different functional groups, facilitating catalytic reactions and enhancing the properties of the materials it interacts with. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Tetraisopropyl di(dioctylphosphate)titanate is unique compared to other similar compounds due to its specific combination of isopropyl and dioctyl phosphate groups. Similar compounds include:
Tetraisopropyl titanate: Lacks the dioctyl phosphate groups, making it less versatile in certain applications.
Tetraisopropyl di(ethylhexylphosphate)titanate: Similar structure but with ethylhexyl groups instead of dioctyl, leading to different physical and chemical properties.
Tetraisopropyl di(dibutylphosphate)titanate: Contains dibutyl phosphate groups, which affect its solubility and reactivity compared to the dioctyl variant.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications where other compounds may not perform as effectively.
Properties
IUPAC Name |
dioctyl hydrogen phosphate;propan-2-ol;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H35O4P.4C3H8O.Ti/c2*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;4*1-3(2)4;/h2*3-16H2,1-2H3,(H,17,18);4*3-4H,1-2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHRAVGNLHHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H102O12P2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
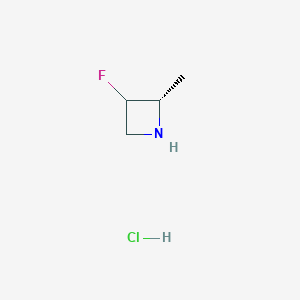
![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
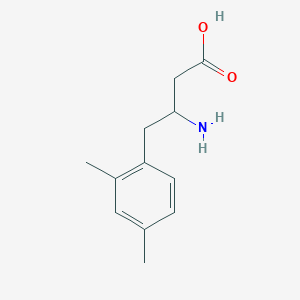
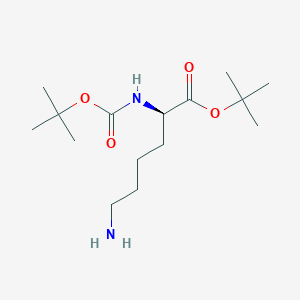
![L-Alanine,3-[bis(2-hydroxyethyl)amino]-](/img/structure/B12281608.png)
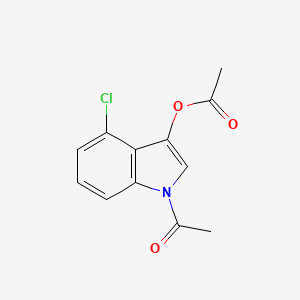
![5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B12281628.png)
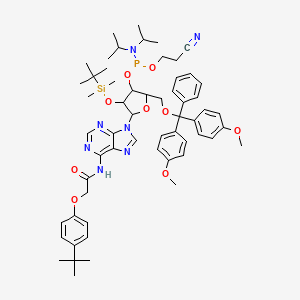

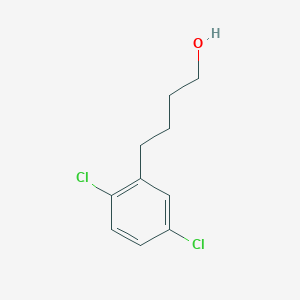
![6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12281664.png)
![4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide](/img/structure/B12281667.png)
